[(3-Methoxyphenyl)methyl]urea
Description
[(3-Methoxyphenyl)methyl]urea, also referred to as N-[(3-methoxyphenyl)methyl]urea, is a urea derivative featuring a 3-methoxybenzyl group (-CH₂-C₆H₄-OCH₃) attached to one nitrogen atom of the urea core (NH₂-CONH-). Its molecular formula is C₉H₁₃N₂O₂, with a molecular weight of 181.21 g/mol (calculated).
Properties
IUPAC Name |
(3-methoxyphenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOMXLZTBYCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methoxyphenyl)methyl]urea typically involves the reaction of 3-methoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 3-methoxybenzylamine to potassium isocyanate in water, which is a mild and efficient process . The reaction conditions are generally mild, and the product can be obtained in good yields with high chemical purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 3-methoxybenzylamine. This method, while effective, requires careful handling due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions: [(3-Methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3-Methoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which [(3-Methoxyphenyl)methyl]urea exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : All analogs in exhibit high synthetic yields (83–89%), indicating minimal impact from electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups on reaction efficiency .
- Molecular Weight Trends: Halogenated (11b, 11c) or trifluoromethyl-substituted (11d, 11e, 11m) analogs have higher molecular weights (500–600 g/mol) compared to the simpler [(3-Methoxyphenyl)methyl]urea (181 g/mol). The methoxy group in 11l increases its mass slightly (496.3 m/z) relative to non-methoxy analogs .
Functional Group Impact on Properties
- Electron-Donating Groups (e.g., -OCH₃): Methoxy substituents enhance solubility in polar solvents and may improve bioavailability by modulating lipophilicity.
- Biological Relevance : Compounds in incorporate a thiazole-piperazine moiety linked to urea, suggesting kinase inhibition or anticancer activity (as seen in for related triazine-piperidine ureas). The simpler this compound may lack this pharmacological complexity but could serve as a precursor for advanced derivatives .
Biological Activity
[(3-Methoxyphenyl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound features a methoxy-substituted phenyl group attached to a urea moiety. Its structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that urea derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related urea compounds against a range of pathogenic bacteria. For instance, compounds structurally similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.008 | S. pneumoniae |
| Compound B | 0.03 | S. epidermidis |
| Compound C | 0.06 | S. pyogenes |
Anticancer Activity
The anticancer potential of this compound has also been investigated. A structure-activity relationship (SAR) study demonstrated that modifications to the urea group can enhance cytotoxicity against cancer cell lines. For example, derivatives with specific substitutions exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins, modulating their activity. The methoxyphenyl group enhances binding affinity to biological targets, which is crucial for its antimicrobial and anticancer effects .
Case Studies
- Antibacterial Efficacy : A recent study evaluated various urea derivatives, including this compound, against clinical isolates of resistant bacteria. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential as therapeutic agents against multidrug-resistant infections.
- Cytotoxicity Evaluation : In vitro assays on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 value of approximately 15 μM for certain cancer types, underscoring its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
